molecular formula C18H21F2N5O3S B2520754 N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide CAS No. 2380189-43-3

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide

Cat. No.: B2520754
CAS No.: 2380189-43-3
M. Wt: 425.45
InChI Key: ROHPSMYWASAHFF-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, azetidine ring, and morpholine sulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through the condensation of 4-fluorobenzaldehyde with appropriate reagents to form the 4-fluorophenylpyrimidine intermediate. This intermediate is then reacted with azetidine-3-amine under controlled conditions to form the azetidine-pyrimidine compound. Finally, the morpholine-4-sulfonamide group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide
  • tert-Butyl (4R,6R)-6-[2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester

Uniqueness

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide is unique due to its combination of a pyrimidine ring with an azetidine and morpholine sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O3S/c1-23(29(26,27)25-6-8-28-9-7-25)15-10-24(11-15)18-16(20)17(21-12-22-18)13-2-4-14(19)5-3-13/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHPSMYWASAHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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